molecular formula C20H31N3O3S B5667457 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid

Cat. No.: B5667457
M. Wt: 393.5 g/mol
InChI Key: FYEDTBQYGUVJAJ-MSOLQXFVSA-N
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Description

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid is a complex organic compound that features a piperidine ring substituted with a thiophene group and a piperazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the piperidine ring, followed by the introduction of the thiophene group and the piperazine moiety. Common reagents used in these reactions include piperidine, thiophene-3-carboxylic acid, and 4-methylpiperazine. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and purity while minimizing waste and production costs. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS), ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the carbonyl group can produce the corresponding alcohol.

Scientific Research Applications

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.

    Industry: The compound can be used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid involves its interaction with specific molecular targets, such as receptors or enzymes. The piperazine and piperidine rings allow the compound to bind to these targets, potentially inhibiting their activity or modulating their function. The thiophene group may also play a role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Methylpiperazin-1-yl)propanoic acid
  • 4-(4-Methylpiperazin-1-yl)-4-oxobutyric acid
  • 4-Morpholin-4-ylbutanoic acid

Uniqueness

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both piperazine and piperidine rings, along with the thiophene group, allows for versatile chemical reactivity and potential therapeutic applications.

Properties

IUPAC Name

3-[(3R,4S)-4-(4-methylpiperazin-1-yl)-1-(3-thiophen-3-ylpropanoyl)piperidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H31N3O3S/c1-21-9-11-22(12-10-21)18-6-8-23(14-17(18)3-5-20(25)26)19(24)4-2-16-7-13-27-15-16/h7,13,15,17-18H,2-6,8-12,14H2,1H3,(H,25,26)/t17-,18+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYEDTBQYGUVJAJ-MSOLQXFVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2CCN(CC2CCC(=O)O)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCN(CC1)[C@H]2CCN(C[C@H]2CCC(=O)O)C(=O)CCC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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